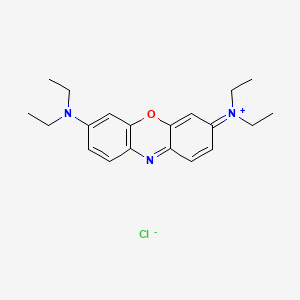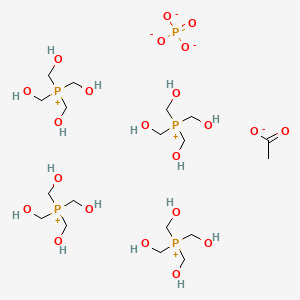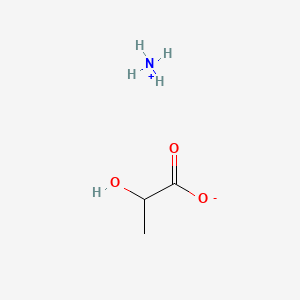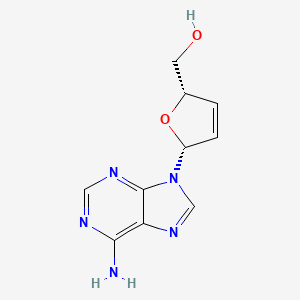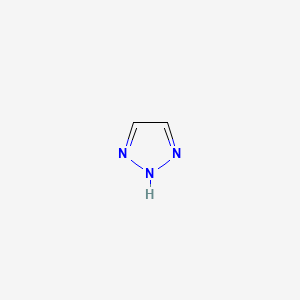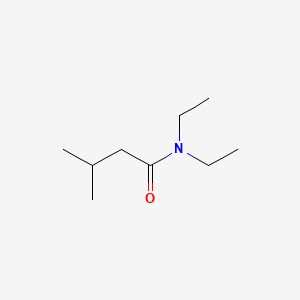
XL-820
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
XL-820 is an orally bioavailable, small molecule receptor tyrosine kinase inhibitor with potential antineoplastic activity. XL820 binds to and inhibits the receptor tyrosine kinases for vascular endothelial drowth factor (VEGF), c-kit, and platelet-derived growth factor (PDGF). In tumor models of breast carcinomas, gliomas, and leukemia, this agent exhibits dose-dependent growth inhibition and has been shown to cause tumor regression.
Aplicaciones Científicas De Investigación
1. Protein Cross-Linking Coupled with Mass Spectrometry (XL-MS)
XL-MS is a vital tool for gaining insights into protein structure and organization under various conditions. It freezes transient interactions through covalent bonds, allowing for detailed structural analysis. This method is crucial in studying larger and more complex systems (Holding, 2015).
2. Investigating Protein Interaction Networks
XL-MS has emerged as a valuable tool for studying protein interaction networks on a system-wide level. It provides a comprehensive capture of dynamic biological assemblies in their native environment, offering insights into protein networks in cells and tissues (Iacobucci et al., 2019).
3. Bridging Structural Biology and Mass Spectrometry
XL-MS bridges the gap between mass spectrometry and structural biology, providing essential data for studying the topology and structure of large protein assemblies. It is effectively combined with other methods like cryo-electron microscopy for comprehensive structural analysis (Leitner et al., 2016).
4. Profiling Protein-Protein Interaction Networks in Vivo
Recent advancements in XL-MS technology have made it a potent tool for identifying protein-protein interactions or uncovering protein structures in living cells, tissues, or organelles. Its unique ability to investigate proteins within their native environment is invaluable (Matzinger & Mechtler, 2020).
5. Comparative Cross-Linking Mass Spectrometry Study
The first community-wide harmonization study on XL-MS was conducted to establish best practice guidelines for conducting cross-linking experiments, data analysis, and reporting formats (Iacobucci et al., 2019).
6. Cross-Linking Mass Spectrometry at the Crossroads
XL-MS is now employed to investigate protein-protein interactions on a proteome-wide level, offering structural insights into protein complexes when combined with other structural techniques (Piersimoni & Sinz, 2020).
7. Integrating XL-MS with Systems Structural Biology
XL-MS is used for systems-level structural biology measurements in complex biological samples. This technique provides information on the molecular structure of proteins and protein complexes using chemical probes (Chavez et al., 2019).
8. Advancements in XL-MS
Recent literature reflects numerous advancements in XL-MS workflows, highlighting applications and workflows widely used in biological research (Steigenberger et al., 2020).
Propiedades
Nombre del producto |
XL-820 |
|---|---|
Nombre IUPAC |
NONE |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
XL820; XL 820; XL-820; XL820001 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



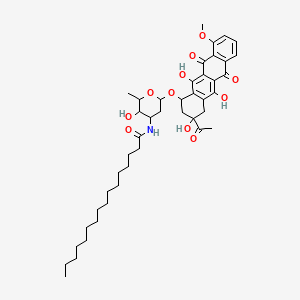
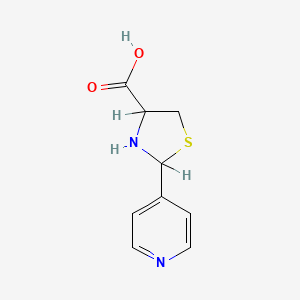
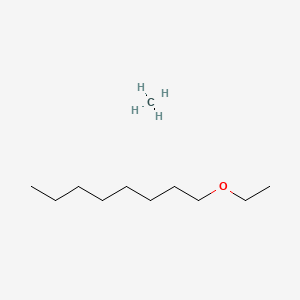
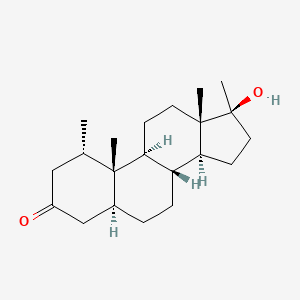
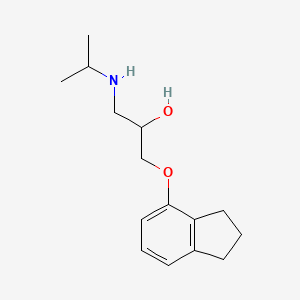
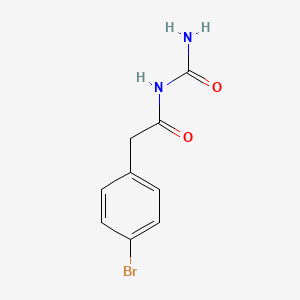
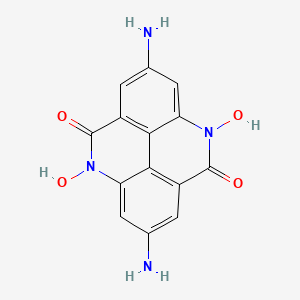
![N-[4-(2-Benzimidazolyl)phenyl]maleimide](/img/structure/B1194385.png)
